molecular formula C26H32O7 B161315 Strobilurin E CAS No. 126572-77-8

Strobilurin E

Cat. No. B161315
M. Wt: 456.5 g/mol
InChI Key: UKZBFRLDRGPOEJ-JZMZRJBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strobilurin E is a synthetic fungicide that belongs to the strobilurin class of chemicals. It is widely used in agriculture to control fungal diseases in crops such as wheat, rice, and soybean. Strobilurin E has gained popularity due to its broad-spectrum activity against various fungal pathogens and its low toxicity to non-target organisms.

Mechanism Of Action

Strobilurin E acts by inhibiting the electron transport chain in the mitochondria of fungal cells. This leads to a disruption in the production of ATP, which is essential for fungal growth and survival. Strobilurin E also induces the production of reactive oxygen species, which further damages the fungal cells.

Biochemical And Physiological Effects

Strobilurin E has been shown to have a significant impact on the biochemical and physiological processes of fungal cells. It disrupts the production of ergosterol, which is an essential component of the fungal cell membrane. Strobilurin E also alters the expression of genes involved in stress response and metabolism in fungal cells.

Advantages And Limitations For Lab Experiments

Strobilurin E has several advantages for lab experiments. It is easy to handle, has a long shelf life, and is stable under different environmental conditions. Strobilurin E is also relatively inexpensive compared to other fungicides. However, Strobilurin E has some limitations for lab experiments. It is not effective against all fungal pathogens, and its mode of action may vary depending on the fungal species.

Future Directions

There are several future directions for research on Strobilurin E. One area of research is the development of new formulations of Strobilurin E that can improve its efficacy and reduce its environmental impact. Another area of research is the identification of new targets for Strobilurin E that can enhance its antifungal activity. Furthermore, the use of Strobilurin E in combination with other fungicides or biocontrol agents can be explored to improve disease management in crops.
Conclusion:
In conclusion, Strobilurin E is a promising fungicide that has gained popularity in agriculture due to its broad-spectrum activity against fungal pathogens. The synthesis of Strobilurin E is a complex process that requires expertise in organic chemistry. Strobilurin E acts by inhibiting the electron transport chain in the mitochondria of fungal cells, leading to a disruption in the production of ATP. Strobilurin E has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Strobilurin E that can improve its efficacy and reduce its environmental impact.

Synthesis Methods

The synthesis of Strobilurin E involves the reaction of a substituted aniline with a substituted acrylate in the presence of a catalyst. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the final product. The synthesis of Strobilurin E is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Strobilurin E has been extensively studied for its antifungal activity and its potential use in agriculture. Several studies have shown that Strobilurin E is effective in controlling fungal diseases such as powdery mildew, rust, and leaf spot in crops. The use of Strobilurin E has also been shown to increase crop yield and quality.

properties

CAS RN

126572-77-8

Product Name

Strobilurin E

Molecular Formula

C26H32O7

Molecular Weight

456.5 g/mol

IUPAC Name

methyl (2E,3Z,5E)-6-[(2R,4S)-5,5-dimethyl-2-(2-methylprop-1-enyl)spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine]-6'-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate

InChI

InChI=1S/C26H32O7/c1-17(2)13-23-32-25(4,5)26(33-23)16-30-21-12-11-19(14-22(21)31-26)10-8-9-18(3)20(15-28-6)24(27)29-7/h8-15,23H,16H2,1-7H3/b10-8+,18-9-,20-15+/t23-,26+/m1/s1

InChI Key

UKZBFRLDRGPOEJ-JZMZRJBLSA-N

Isomeric SMILES

CC(=C[C@H]1O[C@@]2(COC3=C(O2)C=C(C=C3)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)C(O1)(C)C)C

SMILES

CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C

Canonical SMILES

CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C

synonyms

Strobilurin E

Origin of Product

United States

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